molecular formula C18H17F3N2O4S B14970868 6-methyl-4-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-4-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B14970868
M. Wt: 414.4 g/mol
InChI Key: VFPMZJAPDBOWEM-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-6-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives This compound is characterized by its unique structure, which includes a methanesulfonyl group, a trifluoromethylphenyl group, and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHANESULFONYL-6-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Trifluoromethylphenyl Group: This step involves the use of a trifluoromethylation reagent, such as trifluoromethyl iodide, in the presence of a catalyst like copper(I) iodide.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-METHANESULFONYL-6-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

4-METHANESULFONYL-6-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

    Biological Research: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-6-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHANESULFONYL-6-METHYL-N-[4-(FLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • 4-METHANESULFONYL-6-METHYL-N-[4-(CHLOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

Uniqueness

The presence of the trifluoromethyl group in 4-METHANESULFONYL-6-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H17F3N2O4S

Molecular Weight

414.4 g/mol

IUPAC Name

6-methyl-4-methylsulfonyl-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C18H17F3N2O4S/c1-11-3-8-15-14(9-11)23(28(2,25)26)10-16(27-15)17(24)22-13-6-4-12(5-7-13)18(19,20)21/h3-9,16H,10H2,1-2H3,(H,22,24)

InChI Key

VFPMZJAPDBOWEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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